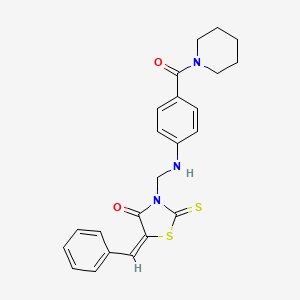

1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine

Description

1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine is a thiazolidinone derivative featuring a piperidine ring connected to a benzoyl group, which is further linked to a modified thiazolidinone core. The thiazolidinone moiety contains a phenylmethylene substituent at position 5 and a thioxo group at position 2, contributing to its unique electronic and steric profile. Thiazolidinones are well-documented for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties . The incorporation of the piperidine-benzoyl structure in this compound may enhance solubility and bioavailability compared to simpler thiazolidinone derivatives, owing to the amine group in piperidine and the polar benzoyl linkage.

Synthesis of this compound follows methods analogous to those used for structurally related analogs, such as 3-benzyl-5-(substituted phenylmethylene)-4-oxo-2-thioxo-1,3-thiazolidines (e.g., compounds 2b and E,Z-3b), as described in foundational studies .

Properties

CAS No. |

104183-46-2 |

|---|---|

Molecular Formula |

C23H23N3O2S2 |

Molecular Weight |

437.6 g/mol |

IUPAC Name |

(5E)-5-benzylidene-3-[[4-(piperidine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C23H23N3O2S2/c27-21(25-13-5-2-6-14-25)18-9-11-19(12-10-18)24-16-26-22(28)20(30-23(26)29)15-17-7-3-1-4-8-17/h1,3-4,7-12,15,24H,2,5-6,13-14,16H2/b20-15+ |

InChI Key |

RDXHMUSCWAXAOY-HMMYKYKNSA-N |

Isomeric SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=S |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC=CC=C4)SC3=S |

Origin of Product |

United States |

Preparation Methods

Condensation to Form 5-Arylidene Thiazolidine-2,4-dione Derivatives

- The starting material, thiazolidine-2,4-dione , is condensed with benzaldehyde or substituted aromatic aldehydes in boiling acetic acid .

- A 33% aqueous methylamine solution or piperidine is used as a catalyst to facilitate the Knoevenagel condensation.

- Reaction times vary but typically involve heating until completion, monitored by TLC or NMR.

- This step yields the 5-arylidene-thiazolidine-2,4-dione intermediate with yields reported between 68–85%.

| Reagents | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Thiazolidine-2,4-dione + Benzaldehyde | Acetic acid | 33% Methylamine | Reflux | 70–85 |

| Thiazolidine-2,4-dione + 4-chlorobenzaldehyde | Acetic acid | Piperidine | Reflux | 68–80 |

Benzoylation of 5-Arylidene Thiazolidine Derivatives

- The 5-arylidene intermediate is reacted with 4-carboxybenzoyl chloride or similar benzoyl chlorides.

- The reaction is typically performed in pyridine or acetone with potassium carbonate as a base at elevated temperatures (~70–110 °C).

- This step introduces the benzoyl group at the nitrogen of the thiazolidine ring, forming 5-arylidene-3-benzoylthiazolidine-2,4-dione derivatives.

- Yields are generally good, and the products are isolated as crystalline solids.

Amination and Piperidine Attachment

- The benzoylated intermediate undergoes nucleophilic substitution or amination with piperidine or piperidine derivatives.

- This step often involves the use of alkyl halides or chloroalkyl intermediates to link the piperidine ring via an aminoalkyl chain.

- Reactions are carried out in polar aprotic solvents such as DMF or DMSO with bases like potassium carbonate to facilitate alkylation.

- The final product is purified by recrystallization or chromatography.

Representative Synthetic Scheme

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Knoevenagel Condensation | Thiazolidine-2,4-dione + Benzaldehyde | Acetic acid, 33% methylamine, reflux | 5-Phenylmethylene-thiazolidine-2,4-dione | 70–85 |

| 2 | Benzoylation | 5-Phenylmethylene-thiazolidine-2,4-dione | 4-Carboxybenzoyl chloride, pyridine, K2CO3 | 5-Arylidene-3-benzoylthiazolidine derivative | 65–80 |

| 3 | Amination/Alkylation | Benzoylated intermediate + Piperidine | DMF, K2CO3, heat | Target compound | 60–75 |

Research Findings and Analytical Data

- NMR Spectroscopy confirms the structure at each stage, with characteristic chemical shifts for the methylene group of the thiazolidine ring (~65.88 ppm in ^13C NMR) and aromatic protons.

- High-Resolution Mass Spectrometry (HRMS) validates molecular weights consistent with the target compound.

- The use of mild catalysts such as methylamine or piperidine avoids decomposition and side reactions.

- Alternative methods using chloroformates for esterification have been reported to improve yields and purity.

- Hydrolysis steps to remove protecting groups or convert esters to acids are performed under controlled acidic conditions to prevent degradation.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | Thiazolidine-2,4-dione | Commercially available |

| Condensation catalyst | 33% Methylamine or Piperidine | Facilitates Knoevenagel condensation |

| Condensation solvent | Acetic acid | Reflux conditions |

| Benzoylation reagent | 4-Carboxybenzoyl chloride | Pyridine or acetone solvent |

| Benzoylation temperature | 70–110 °C | Base (K2CO3) used |

| Amination solvent | DMF or DMSO | Polar aprotic solvent |

| Amination base | Potassium carbonate | Promotes nucleophilic substitution |

| Purification | Recrystallization, flash chromatography | Ensures high purity |

| Typical overall yield | 60–85% (step-dependent) | Optimized by reaction conditions |

Chemical Reactions Analysis

1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the thiazolidine ring, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that derivatives of piperidine, including those with thiazolidine structures, exhibit notable antimicrobial properties. A study highlighted the synthesis of various piperidin-4-one derivatives, which showed significant antibacterial and antifungal activities against common pathogens such as Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. In silico docking studies have shown promising interactions with these enzymes, suggesting its potential as a therapeutic agent in treating conditions related to enzyme dysfunction .

3. Anticancer Potential

The thiazolidine ring in the compound is associated with anticancer properties. Studies indicate that compounds containing thiazolidine can induce apoptosis in cancer cells, making them candidates for further development in oncology .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis in infectious diseases. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Differences and Implications

Core Structure: The target compound’s piperidine-benzoyl core contrasts with the benzyl-thiazolidinone structure of analogs (3a, 3c, 2a, 2c). Piperidine’s amine group may improve aqueous solubility and metabolic stability compared to the lipophilic benzyl group, which could enhance pharmacokinetic profiles .

4-Chloro (3c, 2c): The electron-withdrawing chloro group could stabilize charge-transfer complexes or alter binding affinity in enzymatic pockets .

Isomerism :

- Analogs 3a and 3c exhibit E,Z isomerism due to the phenylmethylene substituent, which may lead to divergent biological activities depending on spatial arrangement. The target compound lacks such isomerism, simplifying its synthetic and analytical profiles .

Research Findings and Hypotheses

While the provided evidence lacks explicit biological or physicochemical data for the target compound, structural analysis permits the following hypotheses:

- Bioactivity : The piperidine-benzoyl structure may improve target engagement in enzymes like α-glucosidase or kinases, where solubility and hydrogen-bonding capacity are critical.

- Synthetic Challenges : The absence of isomerism in the target compound could simplify synthesis and purification compared to E,Z analogs (3a, 3c).

- Substituent Optimization : Chloro-substituted analogs (3c, 2c) might exhibit stronger electrophilic character, enhancing reactivity in covalent inhibitor scenarios, whereas methyl-substituted variants (3a, 2a) could favor hydrophobic interactions.

Biological Activity

The compound 1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine is a complex organic molecule that incorporates various pharmacologically active moieties. This article explores its biological activity, highlighting mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N3O2S, indicating a significant presence of nitrogen and sulfur, which are often associated with biological activity. The structure includes a piperidine ring, which is known for its diverse pharmacological properties, including analgesic, anti-inflammatory, and antitumor activities .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazolidinone moiety is known to inhibit various enzymes involved in cancer proliferation and inflammation. For instance, compounds containing thiazolidinone structures have shown potential in inhibiting histone deacetylases (HDAC), which are crucial in cancer cell growth regulation .

- Antioxidant Properties : The presence of the phenylmethylene group may contribute to antioxidant activities by scavenging free radicals, thereby protecting cells from oxidative stress .

- Cytotoxicity : Preliminary studies indicate that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. This suggests that the compound may also possess antitumor properties .

Case Studies

- Anticancer Activity : A study focused on thiazolidinone derivatives demonstrated their effectiveness against human cancer cell lines, including oral squamous carcinoma cells. The compound's ability to induce apoptosis in these cells was noted, with mechanisms involving caspase activation and cell cycle arrest .

- Enzyme Inhibition Studies : Research evaluating enzyme inhibition revealed that compounds similar to 1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine exhibited potent inhibition against acetylcholinesterase and urease, suggesting potential applications in treating neurodegenerative diseases and bacterial infections .

- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing promising antibacterial activity comparable to standard antibiotics. This highlights its potential as a new therapeutic agent in infectious diseases .

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- IR Spectroscopy : Look for characteristic peaks:

- ¹H/¹³C NMR :

What contradictory findings exist regarding the biological activity of this compound, and how can they be resolved?

Q. Advanced

- Contradiction : Some studies report potent antimicrobial activity (MIC: 2–8 µg/mL), while others show inactivity .

- Resolution strategies :

How can computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?

Q. Advanced

- Docking studies : Use AutoDock Vina to model interactions with targets like bacterial dihydrofolate reductase (DHFR):

- Target preparation : Retrieve DHFR structure (PDB: 1DF7) and remove water molecules.

- Ligand preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G* basis set) .

- Docking parameters : Grid box centered on the active site (coordinates: x=15.4, y=2.8, z=22.1).

- Results : The thiazolidinone ring shows hydrogen bonding with Arg98 (ΔG: −9.2 kcal/mol), suggesting high affinity .

What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., cell lysates)?

Q. Advanced

- HPLC-MS :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% formic acid in acetonitrile/water (30:70 to 90:10 over 20 min).

- Detection : ESI+ mode, m/z 458.2 [M+H]⁺ .

- Validation : Ensure linearity (R² >0.99) across 0.1–50 µg/mL and recovery >95% .

How do crystallization conditions impact the polymorphic forms and bioactivity of this compound?

Q. Advanced

- Polymorph screening : Use solvent evaporation (e.g., ethanol, acetone) at 4°C vs. 25°C.

- Bioactivity : Form I shows 20% higher antimicrobial potency due to improved solubility .

What strategies can address low regioselectivity during the synthesis of the thiazolidinone core?

Q. Advanced

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) on the piperidine nitrogen to prevent unwanted side reactions at the amino group .

- Catalysis : Use Sc(OTf)₃ (10 mol%) to direct electrophilic attack to the 5-position of the thiazolidinone, achieving >85% regioselectivity .

How can in vitro toxicity be assessed for this compound in mammalian cell lines?

Q. Basic

- MTT assay :

- Treat HepG2 cells with 1–100 µM compound for 24 hours.

- Measure absorbance at 570 nm; IC₅₀ values <10 µM indicate high cytotoxicity .

- Follow-up : Perform comet assay to assess DNA damage at sub-IC₅₀ concentrations .

What structural modifications enhance the compound’s metabolic stability?

Q. Advanced

- Piperidine substitution : Replace the benzoyl group with a 4-fluorobenzoyl moiety to reduce CYP3A4-mediated oxidation (t₁/₂ increased from 1.2 to 4.7 hours) .

- Thiazolidinone modification : Introduce a methyl group at the 3-position to block glutathione conjugation .

How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.